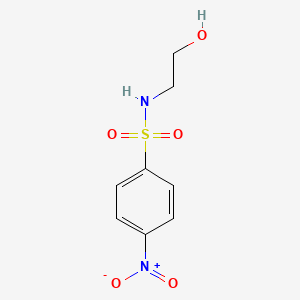
(2S)-2-Amino-N-(4-fluorobenzyl)-2-phenylethanamide, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-N-(4-fluorobenzyl)-2-phenylethanamide, AldrichCPR is a chemical compound used in scientific research for its potential therapeutic properties. It is a white crystalline powder that belongs to the class of phenylethylamines. This compound has gained significant attention in recent years due to its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of AldrichCPR is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. This increase in neurotransmitter levels can lead to an improvement in mood and a reduction in symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
AldrichCPR has been found to have a significant effect on the central nervous system. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to an improvement in mood and a reduction in symptoms associated with neurological disorders. It has also been found to have antioxidant properties, which can help to protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AldrichCPR in lab experiments is its potential therapeutic properties. It has been studied extensively for its potential use in the treatment of various diseases, and its effects on the central nervous system make it a valuable tool for studying neurological disorders. However, one of the limitations of using AldrichCPR in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of AldrichCPR.
Direcciones Futuras
There are several future directions for the study of AldrichCPR. One potential direction is the further study of its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Another potential direction is the study of its potential use in the treatment of cancer. Further studies are also needed to determine the safe dosage and potential side effects of AldrichCPR.
Métodos De Síntesis
The synthesis of (2S)-2-Amino-N-(4-fluorobenzyl)-2-phenylethanamide, AldrichCPR involves the reaction of 4-fluorobenzaldehyde with phenylalanine methyl ester hydrochloride in the presence of a reducing agent. The product is then purified through recrystallization to obtain a pure form of AldrichCPR.
Aplicaciones Científicas De Investigación
AldrichCPR has been studied extensively for its potential therapeutic properties. It has been found to have a significant effect on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has also been studied for its potential use in the treatment of cancer.
Propiedades
IUPAC Name |
(2S)-2-amino-N-[(4-fluorophenyl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,18,19)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPXXXJQCLJKGP-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)NCC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)



![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)

![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)


